1-(Trifluoromethyl)naphthalene-3-methanol
Description
1-(Trifluoromethyl)naphthalene-3-methanol is a fluorinated aromatic alcohol characterized by a naphthalene backbone substituted with a trifluoromethyl (-CF₃) group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 3-position. This compound combines the aromatic stability of naphthalene with the electron-withdrawing effects of the trifluoromethyl group, which significantly alters its chemical reactivity, solubility, and biological interactions compared to non-fluorinated analogs.
Synthesis of related trifluoromethyl-naphthalene derivatives, such as dl-1-(1-Naphthyl)-2,2,2-trifluoroethanol, involves Grignard reagent reactions with trifluoroacetate followed by sodium borohydride reduction . Key physical properties include a boiling point of 83–85°C (0.025 mm Hg) and a melting point of 47.4–48.5°C after recrystallization, with distinct IR peaks at 3410 cm⁻¹ (OH stretch) and 1120–1270 cm⁻¹ (C-F vibrations) .
Properties
Molecular Formula |
C12H9F3O |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
[4-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6,16H,7H2 |
InChI Key |
AWDCPBODVFRNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. For example, the use of copper catalysts in trifluoromethylation reactions has been reported to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 1-(Trifluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-3-methanol.
Substitution: 1-(Trifluoromethyl)-2-bromonaphthalene.
Scientific Research Applications
Pharmacological Potential
Research indicates that 1-(Trifluoromethyl)naphthalene-3-methanol exhibits promising bioactive properties. Its lipophilic nature facilitates membrane penetration, which is crucial for pharmacological applications. Preliminary studies suggest potential anti-inflammatory and anticancer activities:
- Anti-inflammatory Activity: The compound has shown effectiveness in reducing inflammation markers in vitro.
- Anticancer Activity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. It appears to induce apoptosis and arrest the cell cycle .
Case Studies
- Cytotoxicity Evaluation: A study found that a related naphthalene derivative demonstrated significant cytotoxicity against breast cancer cells, indicating the potential of trifluoromethylated naphthalene compounds in cancer therapy .
- Mechanistic Insights: Ongoing research aims to elucidate the specific biological targets and pathways involved in the anticancer activity of 1-(Trifluoromethyl)naphthalene-3-methanol.
Material Science
The unique properties of 1-(Trifluoromethyl)naphthalene-3-methanol make it suitable for applications in material science:
- Fluorous Tagging: The trifluoromethyl group can be utilized in fluorous tagging techniques for separation and purification processes.
- Synthesis of Specialty Chemicals: Its reactivity allows for the creation of specialty chemicals used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups | Log P (Estimated) |
|---|---|---|---|---|---|
| 1-(Trifluoromethyl)naphthalene-3-methanol | 226.11 | 83–85 (0.025 mm) | 47.4–48.5 | -CF₃, -CH₂OH | ~2.8 |
| Naphthalene | 128.17 | 218 | 80.2 | Aromatic hydrocarbon | 3.3 |
| 1-Methylnaphthalene | 142.20 | 244–245 | -30 | -CH₃ | 3.9 |
| Naphthalen-1-ylmethanol | 158.20 | 285–287 | 45–47 | -CH₂OH | ~2.1 |
| dl-1-(1-Naphthyl)-2,2,2-trifluoroethanol | 226.21 | 83–85 (0.025 mm) | 47.4–48.5 | -CF₃, -OH | ~2.5 |
Key Observations:
- The trifluoromethyl group in 1-(Trifluoromethyl)naphthalene-3-methanol increases molecular weight by ~98 g/mol compared to naphthalene and reduces volatility (lower boiling point under vacuum) .
- The hydroxymethyl group at the 3-position introduces polarity, lowering the estimated Log P compared to 1-methylnaphthalene, which lacks polar substituents .
Toxicity and Health Effects
Table 2: Toxicity Data for Selected Compounds
| Compound | LOAEL (ppm) | NOAEL (ppm) | Key Health Effects |
|---|---|---|---|
| Naphthalene (inhalation, mice) | 30 | 10 | Respiratory inflammation, olfactory necrosis |
| 1-Methylnaphthalene (rats) | 60 | — | Hepatic hypertrophy, renal tubular hyperplasia |
| 1-(Trifluoromethyl)naphthalene-3-methanol | Not reported | — | Expected lower metabolic activation due to CF₃ stability |
Analysis:
- Naphthalene and its methyl derivatives exhibit significant toxicity, particularly in the respiratory and hepatic systems, with LOAEL values as low as 10–30 ppm in mice .
- The trifluoromethyl group in 1-(Trifluoromethyl)naphthalene-3-methanol may reduce metabolic activation into reactive epoxides (a common pathway for naphthalene toxicity) due to its electron-withdrawing nature and steric hindrance . However, increased lipophilicity from -CF₃ could enhance bioaccumulation risks, necessitating further study.
Biological Activity
1-(Trifluoromethyl)naphthalene-3-methanol is an organic compound characterized by a trifluoromethyl group attached to a naphthalene ring, along with a methanol group at the 3-position. Its molecular formula is C₁₂H₉F₃O, and it has a molecular weight of 226.19 g/mol. The unique structural features of this compound enhance its lipophilicity and reactivity, which are crucial for its biological activity.
The presence of the trifluoromethyl group significantly influences the compound's properties:
- Lipophilicity : Facilitates membrane penetration, making it a candidate for pharmacological applications.
- Reactivity : The electronegative fluorine atoms contribute to its unique chemical behavior, allowing interactions with various biological targets.
Biological Activity
Research indicates that 1-(Trifluoromethyl)naphthalene-3-methanol exhibits potential bioactive properties , particularly in the following areas:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer activities . A study on naphthalene-substituted compounds indicated that derivatives similar to 1-(Trifluoromethyl)naphthalene-3-methanol showed significant cytotoxic effects against cancer cell lines, including MDA-MB-231 cells. These compounds were noted for their ability to arrest the cell cycle and induce apoptosis .
Anti-inflammatory Properties
In addition to anticancer effects, there are indications of anti-inflammatory activities associated with this compound. The mechanisms through which these effects occur are still being investigated, but they may involve interactions with specific enzymes or receptors involved in inflammatory pathways.
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies demonstrated that compounds structurally related to 1-(Trifluoromethyl)naphthalene-3-methanol exhibited dose-dependent cytotoxicity against various cancer cell lines, outperforming standard chemotherapy agents like carboplatin .
- Cell Cycle Analysis : Flow cytometry analyses showed that treatment with related compounds resulted in significant alterations in cell cycle progression, indicating potential therapeutic applications in cancer treatment .
Comparative Analysis
The following table compares 1-(Trifluoromethyl)naphthalene-3-methanol with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Trifluoromethyl)naphthalene | Lacks methanol group | Less polar than 1-(Trifluoromethyl)naphthalene-3-methanol |
| 1-(Difluoromethyl)naphthalene-3-methanol | One less fluorine atom | Affects chemical reactivity and properties |
| 1-(Trifluoromethyl)benzene | Simpler aromatic compound | Different reactivity due to absence of naphthalene ring |
The exact mechanisms through which 1-(Trifluoromethyl)naphthalene-3-methanol exerts its biological effects remain under investigation. Current hypotheses suggest that its lipophilic nature allows it to effectively interact with cellular membranes and various biological targets, potentially influencing pathways related to inflammation and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
